8-Hydroxy-1-methoxy-3-methylanthraquinone
Description
Structure
3D Structure
Properties
CAS No. |
67116-22-7 |
|---|---|
Molecular Formula |
C16H12O4 |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
8-hydroxy-1-methoxy-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O4/c1-8-6-10-14(12(7-8)20-2)16(19)13-9(15(10)18)4-3-5-11(13)17/h3-7,17H,1-2H3 |
InChI Key |
KVRUANCWPQJDMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC)C(=O)C3=C(C2=O)C=CC=C3O |
melting_point |
199 - 200 °C |
physical_description |
Solid |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of 8 Hydroxy 1 Methoxy 3 Methylanthraquinone
Plant Kingdom Sources
The quest for 8-Hydroxy-1-methoxy-3-methylanthraquinone has led researchers to various corners of the botanical world. Its presence has been confirmed in several plant species, where it contributes to the plant's chemical defense and potential medicinal properties.
Isolation from Specific Plant Species
Scientific investigations have successfully identified and isolated this compound from a number of plant sources. Notably, it has been reported in Senna obtusifolia and garden rhubarbs (Rheum rhabarbarum) nih.govfoodb.ca. The genus Cassia, a well-known source of a diverse array of anthraquinones, is another significant contributor to the natural availability of these compounds phytojournal.comresearchgate.net. While many anthraquinones have been isolated from various Cassia species, the specific presence of this compound is an area of ongoing research. In contrast, while the ethanolic extract of Triumfetta rhomboidea has been shown to contain compounds like glycosides, phytosterols, flavonoids, and tannins, the presence of this compound has not been explicitly reported in the available literature mdpi.com.
Table 1: Documented Plant Sources of this compound
| Plant Species | Common Name | Confirmation of Presence |
|---|---|---|
| Senna obtusifolia | Sicklepod | Reported nih.gov |
| Rheum rhabarbarum | Garden Rhubarb | Detected foodb.ca |
| Cassia species | - | Genus known for anthraquinones phytojournal.comresearchgate.net |
Distribution within Plant Tissues
The concentration and distribution of this compound can vary significantly within different parts of a plant. Anthraquinones are generally found in various tissues, including the roots, rhizomes, leaves, and seeds. The specific localization of this compound within the aforementioned plant species is a subject that warrants further detailed investigation to optimize extraction and yield.
Microbial Kingdom Sources
The microbial world represents a vast and largely untapped reservoir of novel bioactive compounds, including a plethora of anthraquinone (B42736) derivatives. Bacteria and fungi, in particular, have been identified as prolific producers of these structurally diverse molecules.
Isolation from Bacterial Strains
Among bacteria, the actinomycetes are renowned for their complex secondary metabolism. A significant finding in this domain is the isolation of this compound from the bacterial strain Amycolatopsis thermoflava SFMA-103. mbl.or.krnih.govnih.gov This discovery underscores the potential of actinobacteria as a source for this particular anthraquinone. Other genera of bacteria, such as Actinobacteria in general, and specifically Streptomyces and Micromonospora species, are known to produce a wide variety of anthraquinones. tandfonline.comcabidigitallibrary.orgnih.govfrontiersin.orgmdpi.com The symbiotic bacteria Xenorhabdus and Photorhabdus are also recognized for their production of anthraquinone derivatives, which play a role in their pathogenic lifestyle. foodb.canpatlas.orgresearchgate.net
Table 2: Selected Bacterial Sources of Anthraquinones
| Bacterial Strain/Genus | Specific Compound Isolated |
|---|---|
| Amycolatopsis thermoflava SFMA-103 | This compound mbl.or.krnih.govnih.gov |
| Streptomyces species | Various anthraquinones cabidigitallibrary.orgnih.gov |
| Micromonospora species | Various anthraquinones tandfonline.comfrontiersin.org |
| Xenorhabdus and Photorhabdus | Various anthraquinones foodb.canpatlas.orgresearchgate.net |
Isolation from Fungal Strains
The fungal kingdom is another rich source of anthraquinones, with numerous species demonstrating the ability to synthesize these compounds. While the direct isolation of this compound from all the listed fungal strains is not definitively documented in all cases, these genera are well-established producers of a diverse range of anthraquinones and their derivatives.
Fungal genera such as Penicillium, Alternaria, and Trichoderma are known to produce a variety of anthraquinone compounds. nih.govbohrium.comsielc.comnih.govmdpi.com Marine-derived fungi, in particular, have emerged as a promising frontier for the discovery of novel anthraquinones. For instance, species of Halorosellinia and Nigrospora have been found to produce unique anthraquinone structures. researchgate.netujpronline.commdpi.comresearchgate.netkoreascience.kr The fungus Eurotium rubrum has been shown to produce several anthraquinone derivatives, including rubrumol, emodin, and catenarin, although the presence of this compound has not been specified. tandfonline.combohrium.comresearchgate.netmdpi.comresearchgate.net
Table 3: Selected Fungal Genera Known for Anthraquinone Production
| Fungal Genus | Notable Anthraquinones Produced |
|---|---|
| Eurotium | Rubrumol, Emodin, Catenarin researchgate.netresearchgate.net |
| Penicillium | Various anthraquinones bohrium.com |
| Alternaria | Various anthraquinones sielc.com |
| Trichoderma | Pachybasin, Chrysophanol (B1684469) nih.govnih.govmdpi.com |
| Halorosellinia | Holoroquinone researchgate.netresearchgate.net |
| Nigrospora | Hydroanthraquinones ujpronline.commdpi.comresearchgate.netkoreascience.kr |
Advanced Isolation Techniques for Anthraquinones
The isolation and purification of this compound from its natural sources necessitate the use of advanced chromatographic techniques. These methods are essential for separating the target compound from a complex mixture of other metabolites.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of anthraquinones. nih.govnih.govmdpi.comresearchgate.netnih.gov Reversed-phase HPLC, often utilizing C18 columns, with a mobile phase typically consisting of a mixture of acetonitrile (B52724), methanol (B129727), and water with an acid modifier, is commonly employed for the separation of these compounds. nih.govnih.gov
High-Speed Counter-Current Chromatography (HSCCC) has emerged as a powerful and efficient method for the preparative isolation of anthraquinones from crude extracts. cabidigitallibrary.orgsielc.comresearchgate.netmdpi.comnih.gov This technique, which is a form of liquid-liquid partition chromatography, avoids the use of solid stationary phases, thereby minimizing sample adsorption and degradation. The selection of an appropriate two-phase solvent system is critical for achieving successful separation with HSCCC. cabidigitallibrary.orgresearchgate.net The combination of HSCCC for initial fractionation followed by preparative HPLC for final purification is a common and effective strategy for obtaining high-purity anthraquinones.
Other modern extraction techniques that can be applied to enhance the efficiency of anthraquinone isolation include ultrasonic and supercritical CO2 extraction. koreascience.kr These methods can offer advantages in terms of reduced solvent consumption and extraction time.
Chromatographic Separation Strategies
The purification of this compound from crude extracts relies heavily on chromatographic techniques. These methods separate the target compound from other structurally related anthraquinones and secondary metabolites based on differences in their physicochemical properties.
High-performance liquid chromatography (HPLC) is a widely used technique for the analysis and separation of anthraquinones from plant extracts. acs.org For instance, in the analysis of rhubarb, reversed-phase columns such as a Waters SymmetryShield RP18 are often employed. acs.org A common mobile phase for the separation of anthraquinones consists of a gradient mixture of methanol and 0.1% phosphoric acid in water. acs.org
Another powerful chromatographic technique used for the separation of anthraquinones from complex mixtures is counter-current chromatography (CCC). This method, combined with medium-pressure liquid chromatography (MPLC), has been successfully used to isolate various anthraquinone compounds from the seeds of Cassia obtusifolia (a synonym for Senna obtusifolia). bohrium.com
In the case of isolating 1-methoxy-3-methyl-8-hydroxy-anthraquinone from the culture broth of Amycolatopsis thermoflava, silica (B1680970) gel column chromatography is a key purification step. nih.govmbl.or.kr The separation is typically achieved using a solvent system composed of methanol and chloroform. nih.govmbl.or.kr
| Chromatographic Technique | Stationary Phase | Mobile Phase/Solvent System | Application |
| High-Performance Liquid Chromatography (HPLC) | Waters SymmetryShield RP18 | Methanol and 0.1% phosphoric acid in water (gradient) | Analysis of anthraquinones in Rhubarb acs.org |
| Counter-Current Chromatography (CCC) & Medium-Pressure Liquid Chromatography (MPLC) | Not applicable (liquid-liquid partitioning) | Various solvent systems | Separation of anthraquinones from Cassia obtusifolia seeds bohrium.com |
| Silica Gel Column Chromatography | Silica gel | Methanol-Chloroform | Purification of 1-methoxy-3-methyl-8-hydroxy-anthraquinone from Amycolatopsis thermoflava nih.govmbl.or.kr |
Extraction Methods from Biological Matrices
The initial step in isolating this compound involves its extraction from the biological source material. The choice of extraction method and solvent is critical to efficiently recover the compound while minimizing the co-extraction of interfering substances.
For the extraction of anthraquinones from plant materials like Senna species, a common approach involves the use of aqueous or organic solvents. One method for extracting anthraquinone glycosides from defatted Senna obtusifolia seed meal involves an initial extraction with water. researchgate.netlongdom.org This is often followed by further purification steps to remove proteins and polysaccharides. researchgate.netlongdom.org Another approach for Senna involves exhausting the plant material with water, followed by acidification and extraction with a solvent like butanol. google.com
In the case of microbial sources, the extraction of 1-methoxy-3-methyl-8-hydroxy-anthraquinone from the culture broth of Amycolatopsis thermoflava is achieved using methanol. nih.govmbl.or.kr This solvent effectively extracts the pigmented secondary metabolite from the fermentation medium.
The table below summarizes various extraction methods employed for anthraquinones from relevant biological matrices.
| Biological Matrix | Extraction Method | Solvent(s) |
| Senna obtusifolia seed meal | Aqueous extraction | Water researchgate.netlongdom.org |
| Senna plant material | Solvent extraction | Water, Butanol google.com |
| Amycolatopsis thermoflava culture broth | Solvent extraction | Methanol nih.govmbl.or.kr |
Chemical Synthesis Approaches for 8 Hydroxy 1 Methoxy 3 Methylanthraquinone
Total Synthesis Strategies
Total synthesis provides a versatile means to construct the anthraquinone (B42736) skeleton with precise control over the substitution pattern. Key methods include classic aromatic chemistry and cycloaddition reactions.
One of the most fundamental methods for constructing anthraquinones is through a sequence involving Friedel-Crafts acylation. acs.orgroyalsocietypublishing.orgnih.gov This approach typically involves two main steps: the initial acylation of an aromatic ring with a phthalic anhydride (B1165640) derivative, followed by an intramolecular cyclization. royalsocietypublishing.orgbeilstein-journals.org
The general process begins with the reaction of a substituted benzene (B151609) derivative with phthalic anhydride in the presence of a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). acs.orgroyalsocietypublishing.orgnih.gov This intermolecular acylation forms a 2-benzoylbenzoic acid intermediate. The subsequent step is an acid-catalyzed intramolecular cyclization (an intramolecular Friedel-Crafts acylation), usually promoted by strong acids like concentrated sulfuric acid or oleum, which closes the central ring to form the anthraquinone skeleton after dehydration. royalsocietypublishing.orgnih.gov The efficiency of the cyclization step is often enhanced by the presence of electron-donating groups on the aromatic ring. beilstein-journals.org
For the synthesis of 8-Hydroxy-1-methoxy-3-methylanthraquinone, a plausible Friedel-Crafts strategy would involve the acylation of 3-methoxy-5-methylphenol (B15851) with phthalic anhydride. The directing effects of the hydroxyl and methoxy (B1213986) groups would guide the acylation to the position ortho to the hydroxyl group, leading to the required benzoylbenzoic acid precursor. Subsequent cyclization would yield the desired anthraquinone. However, challenges such as regioselectivity and potential side reactions, like substituent migration under the harsh acidic conditions, must be carefully managed. royalsocietypublishing.orgnih.gov
| Strategy | Key Reaction | Starting Materials Example | Catalyst/Reagents | Key Intermediate |
| Friedel-Crafts Acylation | Intermolecular acylation followed by intramolecular cyclization | Phthalic Anhydride + 3-Methoxy-5-methylphenol | 1. AlCl₃2. H₂SO₄/Oleum | 2-(2-Hydroxy-4-methoxy-6-methylbenzoyl)benzoic acid |
Beyond the classic Friedel-Crafts route, other cyclization and subsequent aromatization strategies are employed to build the anthraquinone core. mdpi.comnih.gov These methods often construct the central ring from precursors that already contain two of the three rings.
One such strategy involves the palladium-catalyzed intermolecular acylation of aromatic aldehydes with o-iodoesters, followed by an acid-promoted intramolecular cyclization to furnish the anthraquinone skeleton. beilstein-journals.org Another powerful method is the iridium-catalyzed [2+2+2] cycloaddition of a 1,2-bis(propiolyl)benzene derivative with an alkyne. mdpi.com This atom-economical process assembles the central, quinone-containing ring in a single step with high efficiency. mdpi.com
Following the initial cyclization or cycloaddition, an aromatization step is often necessary. The intermediate, which may be a hydroanthraquinone or a partially saturated ring system, is oxidized to the fully aromatic anthraquinone. nih.gov This can be achieved through various methods, including air oxidation, chemical oxidants like manganese dioxide (MnO₂), or through elimination of a leaving group during the reaction workup. nih.govnih.gov These processes are crucial for achieving the stable, conjugated anthraquinone system. researchgate.net
| Process | Description | Example Reaction | Key Feature |
| Cyclization | Formation of the central quinone ring from acyclic or bicyclic precursors. | Iridium-catalyzed [2+2+2] cycloaddition of a diyne and an alkyne. mdpi.com | Atom-economical construction of the tricyclic system. |
| Aromatization | Conversion of a partially saturated cycloadduct or intermediate into the fully aromatic anthraquinone. | Oxidation of a hydroanthraquinone intermediate using air or a chemical oxidant. nih.govnih.gov | Establishes the stable conjugated π-system of the final product. |
The Diels-Alder reaction, a [4+2] cycloaddition, is a highly effective and convergent strategy for synthesizing substituted anthraquinone ring systems. nih.govnih.govresearchgate.net This method typically involves the reaction of a suitably substituted 1,4-naphthoquinone (B94277) (the dienophile) with a conjugated diene. mdpi.comnih.gov The reaction forms a partially saturated tetracyclic intermediate which, upon aromatization, yields the anthraquinone product. nih.gov
This approach offers excellent control over regiochemistry, particularly when using unsymmetrical quinones. nih.govnih.gov For the synthesis of this compound, a potential strategy would start with a substituted naphthoquinone, such as juglone (B1673114) (5-hydroxy-1,4-naphthoquinone). Reaction of juglone with a diene like 1-methoxy-3-methyl-1,3-butadiene would form the cycloadduct. Subsequent oxidation and aromatization, often facilitated by air or a mild oxidant during workup, would lead to the final product. nih.govmdpi.com The versatility of the Diels-Alder reaction allows for a wide variety of dienes and dienophiles to be used, making it a powerful tool for accessing diverse, highly functionalized anthraquinones. nih.govrsc.org
| Reaction Component | Example for Target Synthesis | Role in Reaction |
| Dienophile | Juglone (5-hydroxy-1,4-naphthoquinone) | Provides two carbon atoms and the quinone functionality for the new ring. |
| Diene | 1-methoxy-3-methyl-1,3-butadiene | Provides four carbon atoms to complete the six-membered ring. |
| Key Step | [4+2] Cycloaddition followed by oxidative aromatization | Forms the core tricyclic structure of the anthraquinone. |
Semi-synthetic Transformations from Precursors
Given that this compound and structurally similar compounds are found in nature, semi-synthesis from a more abundant natural precursor is an attractive and efficient alternative to total synthesis. mdpi.comnih.gov The compound has been reported in plants such as Senna obtusifolia. nih.gov
A common and closely related natural anthraquinone is Chrysophanol (B1684469) (1,8-dihydroxy-3-methylanthraquinone), which is found in various plants, including rhubarb (Rheum species) and Senna species. mdpi.comresearchgate.net Chrysophanol provides the correct carbon skeleton and the substitution pattern at positions 3 and 8. A semi-synthetic approach would therefore focus on the selective mono-methylation of the hydroxyl group at the C-1 position of Chrysophanol.
This selective methylation is challenging due to the presence of two hydroxyl groups (at C-1 and C-8). However, the C-1 hydroxyl group is typically more acidic and sterically accessible than the peri-positioned C-8 hydroxyl group, which is involved in strong intramolecular hydrogen bonding with the C-9 carbonyl group. This difference in reactivity can be exploited to achieve selective methylation using carefully controlled reaction conditions, such as a mild methylating agent (e.g., dimethyl sulfate (B86663) or methyl iodide) and a stoichiometric amount of a weak base. This transformation would directly convert the readily available Chrysophanol into the target molecule, this compound.
Structural Modifications and Analog Development of 8 Hydroxy 1 Methoxy 3 Methylanthraquinone
Synthesis of Hydroxylated Anthraquinone (B42736) Analogs
The synthesis of hydroxylated analogs of 8-Hydroxy-1-methoxy-3-methylanthraquinone involves the introduction of additional hydroxyl groups onto the anthraquinone core. These modifications can significantly alter the electronic properties and hydrogen-bonding capabilities of the molecule. A common strategy for constructing the hydroxyquinone moiety is through the oxidation of precursors like phenols, catechols, or hydroquinone (B1673460) derivatives. mdpi.com This approach, however, often requires strong oxidants that may not be compatible with other sensitive functional groups. mdpi.com
Another effective method involves the oxidation of α-tetralones. For instance, α-tetralones can be oxidized to hydroxynaphthoquinones using oxygen and potassium t-butoxide in dimethyl sulfoxide. mdpi.com A two-step oxidation of tetralone derivatives, first with selenium dioxide and then with potassium superoxide (B77818), has proven effective for synthesizing highly polymethoxylated hydroxynaphthoquinones. mdpi.com
Examples of hydroxylated analogs include naturally occurring compounds and synthetic derivatives. 1,2,8-Trihydroxy-6-methoxy-3-methylanthraquinone (6-O-methylalaternin) is an example of a more hydroxylated derivative, featuring an additional hydroxyl group on the same ring as the methoxy (B1213986) group. ontosight.ai Another related compound is 1,8-Dihydroxy-2-methoxy-3-methyl-anthraquinone. nih.gov The synthesis of these analogs often involves multi-step reactions, including Friedel-Crafts acylations and cyclizations, to build the substituted anthraquinone skeleton. ontosight.ai
| Compound Name | Parent Compound | Structural Modification |
|---|---|---|
| 1,2,8-Trihydroxy-6-methoxy-3-methylanthraquinone | This compound (Physcion) | Addition of a hydroxyl group at C-2 and relocation of the methoxy group to C-6 and the hydroxyl to C-8. |
| 1,8-Dihydroxy-2-methoxy-3-methyl-anthraquinone | This compound (Physcion) | Shift of the methoxy group from C-1 to C-2. |
| Emodin (1,3,8-Trihydroxy-6-methylanthraquinone) | This compound (Physcion) | Demethylation at C-1 and addition of a hydroxyl group at C-6. Physcion (B1677767) is considered a C-6 O-methylation derivative of emodin. nih.govresearchgate.net |
Methoxy and Methyl Substituent Variations
Altering the methoxy and methyl substituents on the anthraquinone scaffold is a common strategy for creating analogs. These modifications can include demethylation, O-methylation, and the synthesis of compounds with varied alkyl groups, which can influence the lipophilicity and steric profile of the molecule. nih.gov
Physcion itself is considered a 6-O-methylated derivative of emodin, highlighting the biosynthetic importance of O-methylation in diversifying anthraquinone structures. researchgate.net Synthetic approaches can further explore these variations. For example, demethylation of dimethoxy-anthraquinone precursors using reagents like boron tribromide (BBr3) is a key step in the synthesis of hydroxylated analogs like 1,8-dihydroxy-4-methylanthraquinone. arkat-usa.org
Conversely, additional methoxy groups can be introduced. Research has been conducted on compounds such as 1-Hydroxy-6,7,8-trimethoxy-3-methylanthraquinone and 2-Hydroxy-1,6,7,8-tetramethoxy-3-methylanthraquinone (chrysoobtusin), which feature multiple methoxy substituents. ontosight.airesearchgate.net The synthesis of such polymethoxylated compounds typically involves building the molecule from appropriately substituted precursors through multi-step reaction sequences. ontosight.ai The development of synthetic methods for resveratrol (B1683913) methoxy derivatives also provides insights into general strategies for the methylation of aromatic hydroxyl groups. nih.gov
| Compound Name | Parent Compound | Structural Modification |
|---|---|---|
| 1-Hydroxy-6,7,8-trimethoxy-3-methylanthraquinone | This compound (Physcion) | Addition of methoxy groups at C-6 and C-7; relocation of the C-1 methoxy group. |
| 2-Hydroxy-1,6,7,8-tetramethoxy-3-methylanthraquinone | This compound (Physcion) | Addition of methoxy groups at C-6 and C-7; relocation of the hydroxyl group to C-2. |
| 1,8-Dihydroxy-4-methylanthraquinone | This compound (Physcion) | Demethylation of the C-1 methoxy group and shift of the methyl group from C-3 to C-4. |
Glycosylation of Anthraquinone Scaffolds
Glycosylation, the enzymatic or chemical attachment of sugar moieties to a scaffold, is a significant modification for anthraquinone derivatives. This process can enhance the water solubility and alter the pharmacokinetic profile of the parent compound. encyclopedia.pub In nature, anthraquinones are often found as glycosides, where a sugar molecule is attached through an O- or C-glycosidic bond. encyclopedia.pub
While specific studies detailing the synthetic glycosylation of this compound are not broadly available in the provided context, general methodologies for the glycosylation of natural products are well-established. These typically involve the activation of a sugar donor (e.g., as a glycosyl halide or trichloroacetimidate) and its subsequent reaction with a hydroxyl group on the aglycone (the non-sugar part, in this case, the anthraquinone). The phenolic hydroxyl group at the C-8 position of physcion would be a primary target for such O-glycosylation reactions. The development of efficient and regioselective glycosylation methods remains a key area of interest in medicinal chemistry to generate novel anthraquinone analogs with potentially improved properties.
Introduction of Other Functional Groups (e.g., Carboxylic Acids, Acetyl Groups)
The introduction of other functional groups onto the anthraquinone framework, such as carboxylic acids and acetyl groups, provides another avenue for analog development. These modifications can introduce new interaction points, such as acidic or hydrogen-bond accepting groups, which can influence the molecule's biological target interactions.
The synthesis of acylated anthraquinones has been explored as a means of creating pharmaceutical derivatives from natural sources. wikipedia.org More specifically, several anthraquinone derivatives bearing carboxylic acid groups have been identified and synthesized. For example, 8-hydroxy-3-methoxy-1-methylanthraquinone-2-carboxylic acid is an analog where a carboxyl group is introduced at the C-2 position. foodb.cathegoodscentscompany.com Another related compound is 3,8-dihydroxy-1-methylanthraquinone-2-carboxylic acid.
The synthesis of these carboxylic acid derivatives often involves building the molecule from precursors that already contain the necessary functional groups or introducing them through reactions like carboxylation of activated positions on the aromatic ring. The presence of a carboxylic acid group significantly increases the polarity of the molecule and introduces an ionizable center.
| Compound Name | Parent Compound | Functional Group Introduced | Position |
|---|---|---|---|
| 8-hydroxy-3-methoxy-1-methylanthraquinone-2-carboxylic acid | This compound (Physcion) | Carboxylic Acid (-COOH) | C-2 |
| 3,8-dihydroxy-1-methylanthraquinone-2-carboxylic acid | This compound (Physcion) | Carboxylic Acid (-COOH) | C-2 |
Dimeric and Oligomeric Anthraquinone Structures
Dimeric and oligomeric structures, where two or more anthraquinone units are linked, represent a more complex class of analogs. These compounds can be formed through various C-C or C-O-C linkages, creating larger molecules with potentially novel activities. Fungi are a known source of dimeric anthraquinones. encyclopedia.pub
Several dimeric derivatives of physcion have been identified from natural sources. These include 5,5′-biphyscion (also known as hinakurin) and (−)-7,7′-biphyscion, where two physcion units are linked via a C-C bond at their respective C-5 or C-7 positions. encyclopedia.pub Other fungal dimeric anthraquinones include structures like skyrin (B155860) and rubroskyrin. encyclopedia.pub The biosynthesis of these dimers often involves oxidative coupling of the monomeric anthraquinone precursors. The development of synthetic methods to mimic these natural processes or to create novel linkages is a challenging but promising area for generating unique and structurally complex anthraquinone derivatives.
| Compound Name | Monomeric Unit | Type of Linkage |
|---|---|---|
| 5,5′-Biphyscion (Hinakurin) | Physcion | C-C bond between the C-5 positions of two physcion units. |
| (−)-7,7′-Biphyscion | Physcion | C-C bond between the C-7 positions of two physcion units. |
| Skyrin | Emodin | Dimer of emodin. |
Compound Index
| Common Name / Synonym | IUPAC Name |
|---|---|
| This compound / Physcion / Parietin | 8-hydroxy-1-methoxy-3-methylanthracene-9,10-dione nih.gov |
| 6-O-methylalaternin | 1,2,8-Trihydroxy-6-methoxy-3-methylanthraquinone ontosight.ai |
| - | 1,8-Dihydroxy-2-methoxy-3-methylanthracene-9,10-dione nih.gov |
| Emodin | 1,3,8-trihydroxy-6-methylanthracene-9,10-dione researchgate.net |
| - | 1-Hydroxy-6,7,8-trimethoxy-3-methylanthraquinone ontosight.ai |
| Chrysoobtusin | 2-Hydroxy-1,6,7,8-tetramethoxy-3-methylanthraquinone researchgate.net |
| - | 1,8-dihydroxy-4-methylanthraquinone arkat-usa.org |
| - | 8-hydroxy-3-methoxy-1-methyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid foodb.ca |
| - | 3,8-dihydroxy-1-methylanthraquinone-2-carboxylic acid |
| Hinakurin | 5,5′-Biphyscion encyclopedia.pub |
| - | (−)-7,7′-Biphyscion encyclopedia.pub |
| Skyrin | 2,2',4,4',5,5'-hexahydroxy-7,7'-dimethyl-1,1'-bianthracene-9,9',10,10'-tetrone |
| Rubroskyrin | (1S,1'S,2S,2'S,3R,3'R,10aS,10a'S)-4,4',5,5',9,9'-hexahydroxy-7,7'-dimethyl-3,3'-dipropyl-2,2',3,3'-tetrahydro-1,1'-bianthracene-10,10'(1H,1'H)-dione |
Advanced Analytical Techniques for Characterization and Quantification of 8 Hydroxy 1 Methoxy 3 Methylanthraquinone
Spectroscopic Methods for Structural Elucidation (UV-Vis, NMR, FT-IR, Mass Spectrometry)
Spectroscopic techniques are indispensable for the structural confirmation of 8-hydroxy-1-methoxy-3-methylanthraquinone. Each method provides unique information about the molecule's electronic, functional group, and atomic arrangement.
UV-Visible (UV-Vis) Spectroscopy The UV-Vis spectrum of anthraquinones is characterized by multiple absorption bands corresponding to electronic transitions within the aromatic system. nih.gov Typically, these compounds exhibit four π → π* absorption bands in the 220–350 nm range and a single n → π* absorption band at longer wavelengths, often near 400 nm. nih.gov The presence of auxochromic substituents, such as the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the this compound skeleton, influences the position and intensity of these bands. nih.gov Specifically, the intramolecular hydrogen bonding between the C8-hydroxyl group and the C9-carbonyl group can cause a bathochromic (red) shift, moving the absorption maximum to a longer wavelength. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the methyl group protons. The methoxy group would appear as a sharp singlet, typically around δ 4.0 ppm. researchgate.net The methyl group protons would also produce a singlet. A key feature would be a downfield signal (δ > 12 ppm) corresponding to the chelated hydroxyl proton at C8, a result of strong intramolecular hydrogen bonding with the C9-carbonyl group. arkat-usa.org
¹³C NMR: The carbon NMR spectrum complements the proton data, showing signals for each unique carbon atom. The chemical shift of the methoxy carbon can be indicative of its substitution pattern. researchgate.net The two carbonyl carbons (C9 and C10) are expected to resonate at highly deshielded (downfield) positions in the spectrum.
Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| Group | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C8-OH | ~12.0 - 13.0 (s) | - |
| C1-OCH₃ | ~4.0 (s, 3H) | ~56 - 62 |
| C3-CH₃ | ~2.3 - 2.5 (s, 3H) | ~20 - 22 |
| Aromatic Protons | ~6.5 - 8.5 (m) | ~110 - 140 |
| Carbonyl Carbons (C9, C10) | - | ~180 - 190 |
Data are estimated based on values for structurally similar anthraquinone (B42736) compounds. s = singlet, m = multiplet.
Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy is used to identify the functional groups present in the molecule. For a related compound, 1-methoxy-8-hydroxy-9,10-anthraquinone, distinct absorption bands confirm the presence of key functional groups that are also present in this compound. researchgate.net The spectrum would be characterized by a broad O-H stretching band for the hydroxyl group, C-H stretching for the aromatic and methyl groups, and two distinct C=O stretching bands for the quinone carbonyls—one for the hydrogen-bonded C9-carbonyl and one for the free C10-carbonyl. arkat-usa.orgresearchgate.net
Characteristic FT-IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (hydroxyl) | Stretching | 3100 - 3500 (broad) |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (methyl/methoxy) | Stretching | 2850 - 3000 |
| C=O (free quinone) | Stretching | ~1730 |
| C=O (H-bonded quinone) | Stretching | ~1630 |
| C=C (aromatic) | Stretching | 1580 - 1600 |
| C-O (methoxy) | Stretching | 1050 - 1250 |
Data are based on general values and data for structurally similar compounds. arkat-usa.orgresearchgate.net
Mass Spectrometry (MS) Mass spectrometry is a powerful tool for determining the molecular weight and elemental formula of a compound. For this compound (C₁₆H₁₂O₄), the monoisotopic mass is 268.0736 Da. nih.gov High-resolution mass spectrometry (HRMS) can confirm this exact mass. The analysis also reveals characteristic adducts.
Predicted m/z Values from Mass Spectrometry
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 269.0808 |
| [M+Na]⁺ | 291.0628 |
| [M-H]⁻ | 267.0663 |
| [M+NH₄]⁺ | 286.1074 |
| [M+K]⁺ | 307.0367 |
Data obtained from predicted values. uni.lu
Tandem MS (MS/MS) experiments can provide structural information through the analysis of fragmentation patterns, which often involve the loss of small molecules like CO, CH₃, and OCH₃.
Chromatographic Techniques for Purity Assessment and Quantification (e.g., HR-LCMS, HPLC)
Chromatographic methods are essential for separating this compound from other compounds and for quantifying it.
High-Performance Liquid Chromatography (HPLC) HPLC coupled with a Diode Array Detector (DAD) or UV-Vis detector is a standard method for the analysis of anthraquinones. A reversed-phase C18 column is typically used for separation. The mobile phase usually consists of a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with an acid modifier (such as formic acid or acetic acid) to improve peak shape. Purity assessment involves analyzing the chromatogram for the presence of any secondary peaks, with the peak area percentage of the main peak representing the purity. For accurate quantification, a validated HPLC method is required, which involves establishing linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). mdpi.com
High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) HR-LCMS combines the powerful separation capabilities of LC with the high-resolution mass detection of MS. This technique is particularly valuable as it provides two layers of identification: the retention time from the LC and the accurate mass-to-charge ratio (m/z) from the MS. nih.gov This dual confirmation is crucial for distinguishing the target compound from isomers and other structurally related molecules in a complex sample.
Typical HPLC Parameters for Anthraquinone Analysis
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol (B129727) with 0.1% Formic Acid |
| Elution | Gradient elution |
| Flow Rate | 0.8 - 1.0 mL/min |
| Detection | DAD or UV-Vis at specific wavelengths (e.g., 254 nm, 280 nm, 430 nm) |
| Injection Volume | 5 - 20 µL |
Hyphenated Techniques in Metabolomics and Phytochemical Profiling
Hyphenated techniques, especially LC-MS and GC-MS, are central to metabolomics and phytochemical profiling, allowing for the comprehensive analysis of all small molecules in a biological sample. This compound has been reported in plants such as Senna obtusifolia and detected in foods like garden rhubarb (Rheum rhabarbarum). nih.govfoodb.cahmdb.ca In such studies, LC-MS is used to generate a chemical profile of the plant extract. The compound is tentatively identified by matching its measured accurate mass and retention time with database entries or by comparing its fragmentation pattern (from MS/MS data) with known standards or in-silico predictions. Its detection in certain foods suggests it could serve as a potential biomarker for their consumption. foodb.cahmdb.ca
Challenges in Quantitative Analysis in Complex Mixtures
Accurately quantifying this compound in complex mixtures like plant extracts presents several challenges.
Isomeric Interference : The anthraquinone class of compounds is known for its large number of structural isomers. Different isomers can have the same molecular weight and similar chromatographic properties, making them difficult to separate and distinguish without high-resolution chromatography and authentic reference standards.
Matrix Effects : In LC-MS analysis, co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer's source. This phenomenon, known as ion suppression or enhancement, can lead to significant inaccuracies in quantification.
Lack of Commercial Standards : A significant hurdle is the limited availability of a certified reference standard for this compound. Accurate quantification typically relies on a calibration curve prepared from a pure standard. Without it, quantification is often semi-quantitative or relative.
Low Abundance : The compound may be present at very low concentrations in its natural sources, potentially falling below the limit of quantification (LOQ) of the analytical method. This necessitates sensitive instrumentation and often requires pre-concentration steps during sample preparation, which can introduce variability.
Limited Published Research : Based on literature reviews, very few articles have been published specifically on this compound, indicating a lack of well-established and validated analytical methods for its routine quantification. foodb.cahmdb.ca
Metabolic Transformations Non Human and Pharmacokinetic Considerations for 8 Hydroxy 1 Methoxy 3 Methylanthraquinone
Biotransformation Pathways in Experimental Models
The biotransformation of anthraquinones, a class to which 8-Hydroxy-1-methoxy-3-methylanthraquinone belongs, is primarily characterized by oxidative metabolism mediated by cytochrome P450 (CYP450) enzymes. Studies on analogous compounds, such as emodin (1,3,8-trihydroxy-6-methylanthraquinone) and chrysophanol (B1684469) (1,8-dihydroxy-3-methylanthraquinone), in rat liver microsomes have elucidated key metabolic pathways that are likely applicable to this compound. nih.gov
The primary biotransformation reactions observed for these related anthraquinones involve hydroxylation and demethylation. For instance, the metabolism of emodin results in the formation of omega-hydroxyemodin and 2-hydroxyemodin. nih.gov The formation of 2-hydroxyemodin has been shown to be catalyzed specifically by CYP450 1A1/2. nih.gov Similarly, chrysophanol is oxidized to aloe-emodin. nih.gov
Given the structure of this compound, it is plausible that it undergoes similar metabolic transformations. The methyl group at the 3-position could be a target for oxidation to a hydroxymethyl group, analogous to the conversion of chrysophanol to aloe-emodin. Furthermore, the methoxy (B1213986) group at the 1-position is a likely site for O-demethylation, a common metabolic reaction for xenobiotics. Aromatic hydroxylation on the anthraquinone (B42736) nucleus is also a possibility.
Table 1: Predicted Biotransformation Pathways for this compound Based on Analogous Compounds
| Transformation Pathway | Predicted Metabolite | Analogous Reaction |
| Methyl Group Oxidation | 8-Hydroxy-1-methoxy-3-hydroxymethylanthraquinone | Chrysophanol to Aloe-emodin nih.gov |
| O-Demethylation | 1,8-Dihydroxy-3-methylanthraquinone (Chrysophanol) | Demethylation of various xenobiotics |
| Aromatic Hydroxylation | Hydroxylated derivatives of this compound | Emodin to 2-Hydroxyemodin nih.gov |
Absorption, Distribution, and Elimination Dynamics (Non-Human In Vivo Studies)
The pharmacokinetic profiles of anthraquinones are generally characterized by their absorption in the intestines and distribution to tissues with high blood flow. hku.hk The lipophilicity of the molecule plays a significant role in its absorption rate. Free anthraquinones, being more lipophilic, are typically absorbed faster than their glycoside conjugates. hku.hk
Elimination of anthraquinones and their metabolites occurs through both renal and fecal routes. hku.hk Conjugation reactions, such as glucuronidation and sulfation, are common phase II metabolic pathways that increase the water solubility of anthraquinones, facilitating their excretion. hku.hk For instance, physcion (B1677767) has been shown to undergo glucuronidation and sulfation in rats. hku.hk It is highly probable that this compound follows a similar elimination pattern, with its hydroxyl and any newly formed hydroxyl groups serving as sites for conjugation.
Table 2: General Pharmacokinetic Properties of Anthraquinones in Experimental Models
| Pharmacokinetic Parameter | General Findings for Anthraquinones | Predicted Relevance for this compound |
| Absorption | Primarily in the intestines; absorption rate influenced by lipophilicity. hku.hk | Expected to be absorbed in the intestine, with its lipophilic nature facilitating absorption. |
| Distribution | Distributed to blood-rich tissues and organs. hku.hk | Likely to distribute to various tissues following absorption. |
| Metabolism | Phase I (oxidation, demethylation) and Phase II (glucuronidation, sulfation). hku.hk | Predicted to undergo oxidation of the methyl group, demethylation of the methoxy group, and subsequent glucuronidation/sulfation. |
| Elimination | Excreted through urine and feces. hku.hk | Metabolites are expected to be eliminated via renal and biliary pathways. |
Identification of Metabolites and Their Biological Relevance
The biological activity of anthraquinone metabolites can differ significantly from the parent compound. In some cases, biotransformation can lead to bioactivation, resulting in metabolites with enhanced or different biological effects. For example, 2-hydroxyemodin, a metabolite of emodin, was found to induce a much higher frequency of micronuclei in in vitro tests compared to emodin itself, suggesting a genotoxic potential. nih.gov Similarly, aloe-emodin showed higher mutagenicity than its parent compound, chrysophanol. nih.gov
Based on these findings, the potential metabolites of this compound could also possess distinct biological activities. The hydroxymethyl derivative, if formed, could have altered cytotoxic or antimicrobial properties. The demethylated metabolite, chrysophanol, is a known anthraquinone with its own spectrum of biological activities, including antioxidant and xanthine oxidase inhibitory effects. The biological relevance of any hydroxylated metabolites would need to be investigated to understand the full toxicological and pharmacological profile of the parent compound.
Table 3: Potential Metabolites of this compound and their Putative Biological Relevance
| Potential Metabolite | Putative Biological Relevance | Basis of Prediction |
| 8-Hydroxy-1-methoxy-3-hydroxymethylanthraquinone | Potentially altered cytotoxic or antimicrobial activity. | Analogy with the bioactivation of chrysophanol to aloe-emodin. nih.gov |
| 1,8-Dihydroxy-3-methylanthraquinone (Chrysophanol) | Known to have antioxidant and enzyme inhibitory activities. | Predicted product of O-demethylation. |
| Hydroxylated derivatives | Could exhibit enhanced or different biological activities, including potential genotoxicity. | Analogy with the formation of 2-hydroxyemodin from emodin. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
